molecular formula C12H18ClN B1419709 3-(4-Methylphenyl)piperidine hydrochloride CAS No. 65367-98-8

3-(4-Methylphenyl)piperidine hydrochloride

Cat. No.: B1419709
CAS No.: 65367-98-8
M. Wt: 211.73 g/mol
InChI Key: JMZLKWZNRWZUSX-UHFFFAOYSA-N
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Description

“3-(4-Methylphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17N•HCl and a molecular weight of 211.73 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methylphenyl group .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . Its molecular formula is C12H17N•HCl and its molecular weight is 211.73 .

Scientific Research Applications

1. Synthesis and Molecular Structure Studies

The synthesis of piperidine derivatives, including those related to 3-(4-Methylphenyl)piperidine hydrochloride, has been a subject of research. For example, Khan et al. (2013) discussed the synthesis and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, highlighting its hydrogen bonding and C-H…π interactions (Khan et al., 2013).

2. Pharmacological Evaluations

Piperidine derivatives have been evaluated for various pharmacological activities. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and assessed their anti-acetylcholinesterase (anti-AChE) activity, identifying compounds with potent inhibitory effects (Sugimoto et al., 1990).

3. Anti-HIV-1 Activity

In the context of anti-HIV-1 research, Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity, showcasing the therapeutic potential of such compounds in infectious disease treatment (Imamura et al., 2006).

4. Anticonvulsant Activities

Gul et al. (2007) evaluated bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides and 4-Aryl-3-arylcarbo-nyl-1-ethyl-4-piperidinol hydrochlorides for their anticonvulsant activities. Their findings suggested potential uses in treating epilepsy (Gul et al., 2007).

5. Analytical Characterization

Wallach et al. (2014) detailed the analytical characterization of various piperidine analogues, providing essential information for neuropharmacological research and monitoring strategies for novel psychoactive substances (Wallach et al., 2014).

6. Inhibition of Estrogen Biosynthesis

Hartmann and Batzl (1986) synthesized and evaluated 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis, offering insights into their potential in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Future Directions

Piperidines, including “3-(4-Methylphenyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the biological activity of piperidine derivatives .

Mechanism of Action

Properties

IUPAC Name

3-(4-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZLKWZNRWZUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662844
Record name 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65367-98-8
Record name Piperidine, 3-(4-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65367-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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